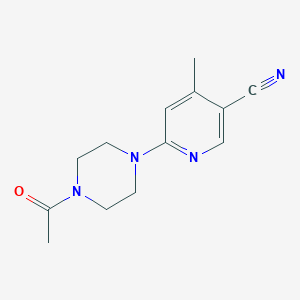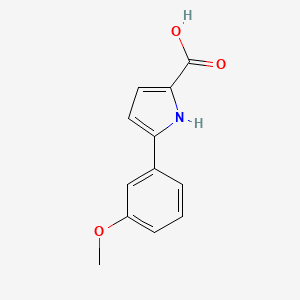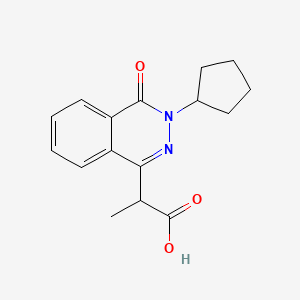
(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is a chiral compound featuring a pyrrole ring substituted with a formyl group and a propanoic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chiral Propanoic Acid Introduction: The chiral center can be introduced through asymmetric synthesis or chiral resolution methods.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydrogen atoms on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)propanoic acid
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)propanoic acid
Substitution: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chiral center may also play a role in the specificity of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid: The enantiomer of the compound with different chiral properties.
2-(2-Formyl-1H-pyrrol-1-yl)acetic acid: A similar compound with a different side chain.
2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid: A similar compound with a longer side chain.
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is unique due to its specific chiral center and the presence of both a formyl group and a propanoic acid moiety
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(2R)-2-(2-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
Clave InChI |
UCFYTGMADQFCTL-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=O)O)N1C=CC=C1C=O |
SMILES canónico |
CC(C(=O)O)N1C=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)
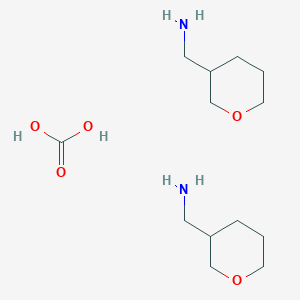


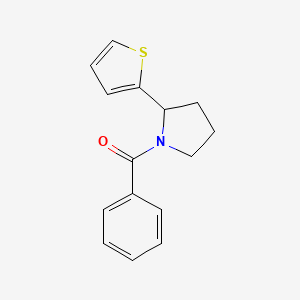
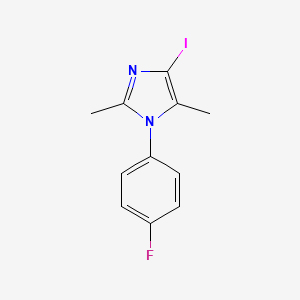

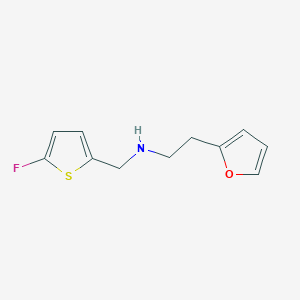


![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
